molecular formula C14H11BrN2O2 B4992086 N'-benzoyl-2-bromobenzohydrazide

N'-benzoyl-2-bromobenzohydrazide

Cat. No.: B4992086
M. Wt: 319.15 g/mol
InChI Key: WCMGVEILQBCSDG-UHFFFAOYSA-N
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Description

N’-benzoyl-2-bromobenzohydrazide is an organic compound with the molecular formula C14H11BrN2O2. It is a derivative of benzohydrazide, characterized by the presence of a benzoyl group and a bromine atom attached to the benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzoyl-2-bromobenzohydrazide can be synthesized through the reaction of 2-bromobenzohydrazide with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N’-benzoyl-2-bromobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-2-bromobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoyl derivatives.

    Oxidation Reactions: Formation of benzoyl oxides.

    Reduction Reactions: Formation of hydrazine derivatives.

Scientific Research Applications

N’-benzoyl-2-bromobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzoyl-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activities. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzoyl-2-bromobenzohydrazide is unique due to the presence of both the benzoyl group and the bromine atom at the 2-position of the benzene ring. This specific arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-benzoyl-2-bromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMGVEILQBCSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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